2,4-dichloro-N-cyclopropyl-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
2,4-dichloro-N-cyclopropyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2S/c1-11-8-16(15(18)9-14(11)17)23(21,22)20(12-5-6-12)10-13-4-3-7-19(13)2/h3-4,7-9,12H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDZDJATKARHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(CC2=CC=CN2C)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-dichloro-N-cyclopropyl-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and providing insights into its mechanisms of action, effects on different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈Cl₂N₄O₂S
- Molecular Weight : 407.33 g/mol
The compound features a sulfonamide group, which is known for its diverse pharmacological properties. The presence of chlorine atoms and a cyclopropyl group may influence its biological activity and interaction with biological targets.
Cardiovascular Effects
Research has indicated that sulfonamide derivatives can impact cardiovascular functions. A study investigating the effects of various benzenesulfonamides on isolated rat hearts demonstrated that certain derivatives could significantly alter perfusion pressure and coronary resistance. Specifically, compounds like 4-(2-aminoethyl)-benzenesulfonamide showed a notable decrease in perfusion pressure compared to control conditions .
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 nM |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |
| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 nM |
This table summarizes the compounds tested for their effects on perfusion pressure, highlighting the experimental framework used to assess the biological activity of these sulfonamides.
Inhibition of Carbonic Anhydrase
Some sulfonamide derivatives have been identified as carbonic anhydrase inhibitors, which could have implications in treating conditions such as glaucoma and certain types of edema . The potential for This compound to act similarly remains an area for further research.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. For instance, theoretical models suggest that it may interact with calcium channels, potentially influencing vascular resistance and perfusion pressure . These interactions can lead to significant physiological changes, making it a candidate for further investigation in cardiovascular pharmacology.
Case Studies
Case studies focusing on related sulfonamide compounds have provided insights into their mechanisms:
- Endothelin Receptor-A Inhibition : Some derivatives have shown efficacy in inhibiting endothelin receptors, which are crucial in regulating vascular tone and blood pressure .
- Cardiac Hypertrophy : Other studies indicate that certain sulfonamides can attenuate cardiac hypertrophy in animal models, suggesting a protective effect against heart failure .
Preparation Methods
Sulfonation Reaction
In a representative procedure, 2,4-dichlorobenzoic acid undergoes sulfonation with chlorosulfonic acid in the presence of sodium sulfate ($$ \text{Na}2\text{SO}4 $$) as a catalyst. Adapted for the target compound, 2,4-dichloro-5-methylbenzene is dissolved in $$ \text{N} $$-methylpyrrolidone (NMP) and heated to 145°C. Chlorosulfonic acid is added dropwise, and the mixture is maintained at this temperature for 5 hours to ensure complete reaction. The resulting 2,4-dichloro-5-methylbenzenesulfonyl chloride is isolated via centrifugation and solvent evaporation.
Key Reaction Conditions
- Catalyst : Sodium sulfate (0.1–0.5 equiv)
- Temperature : 145°C
- Solvent : $$ \text{N} $$-Methylpyrrolidone (NMP)
Preparation of N-Cyclopropyl-(1-methyl-1H-pyrrol-2-yl)methylamine
The secondary amine required for sulfonamide formation, $$ \text{N} $$-cyclopropyl-(1-methyl-1H-pyrrol-2-yl)methylamine, is synthesized through sequential alkylation and reductive amination steps.
Synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine
1-Methylpyrrole is functionalized at the 2-position via hydroxymethylation using paraformaldehyde under acidic conditions. The resulting alcohol, (1-methyl-1H-pyrrol-2-yl)methanol, is converted to the corresponding bromide using $$ \text{PBr}3 $$ in dichloromethane. Subsequent treatment with sodium azide ($$ \text{NaN}3 $$) yields the azide derivative, which is reduced to the primary amine using lithium aluminum hydride ($$ \text{LiAlH}_4 $$).
Formation of the Secondary Amine
The primary amine reacts with cyclopropyl bromide in the presence of potassium carbonate ($$ \text{K}2\text{CO}3 $$) in $$ \text{N,N} $$-dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via nucleophilic substitution, yielding $$ \text{N} $$-cyclopropyl-(1-methyl-1H-pyrrol-2-yl)methylamine.
Sulfonamide Bond Formation
The critical step involves coupling the sulfonyl chloride with the secondary amine to form the target sulfonamide.
Reaction Protocol
In a procedure adapted from analogous sulfonamide syntheses, 2,4-dichloro-5-methylbenzenesulfonyl chloride (1.0 equiv) is dissolved in dichloromethane (DCM) under inert atmosphere. $$ \text{N} $$-Cyclopropyl-(1-methyl-1H-pyrrol-2-yl)methylamine (1.2 equiv) is added dropwise, followed by triethylamine ($$ \text{NEt}_3 $$, 2.0 equiv) to neutralize generated $$ \text{HCl} $$. The mixture is stirred at room temperature for 6–8 hours, after which the solvent is evaporated, and the crude product is purified via recrystallization from ethanol.
Optimization Considerations
- Solvent : Dichloromethane or tetrahydrofuran (THF)
- Base : Triethylamine or pyridine
- Yield : 65–75% (estimated based on similar reactions)
Alternative Synthetic Routes
Stepwise Alkylation Approach
For cases where the secondary amine is unavailable, a stepwise method may be employed:
- Primary Sulfonamide Formation : React the sulfonyl chloride with cyclopropylamine to yield $$ \text{N} $$-cyclopropyl-2,4-dichloro-5-methylbenzenesulfonamide.
- N-Alkylation : Treat the primary sulfonamide with (1-methyl-1H-pyrrol-2-yl)methyl chloride in the presence of sodium hydride ($$ \text{NaH} $$) in DMF at 0–5°C.
Challenges
- Sulfonamides exhibit reduced nucleophilicity compared to amines, necessitating strong bases like $$ \text{NaH} $$ for deprotonation.
- Competing side reactions (e.g., over-alkylation) may require careful stoichiometric control.
Structural and Reaction Insights
Torsional Effects in Sulfonamide Geometry
X-ray crystallography studies of related compounds reveal that the sulfonamide group adopts a twisted conformation, with the $$ \text{C–SO}_2\text{–NH–C} $$ torsion angle ranging between 48–68°. This steric distortion influences reactivity during alkylation steps, as bulky substituents may hinder approach to the nitrogen lone pair.
Solvent and Temperature Optimization
Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states, while elevated temperatures (50–80°C) improve yields in sluggish alkylation steps. However, excessive heat risks decomposition of the pyrrole moiety.
Q & A
Q. How to explore its potential as a fluorescent probe for cellular imaging?
- Modification : Conjugate the sulfonamide with BODIPY or Cy5 dyes via amide coupling.
- Validation :
- Measure quantum yield and Stokes shift in PBS vs. DMSO.
- Image subcellular localization in live cells using confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
